molecular formula C13H8Cl2N2O B8711922 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- CAS No. 19950-87-9

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-

Cat. No. B8711922
Key on ui cas rn: 19950-87-9
M. Wt: 279.12 g/mol
InChI Key: RZKDANBEMUEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04275215

Procedure details

4,4'-Dichlorocarbanilide (14.1 g, 0.05 mole) and tetra-n-butyl ammonium chloride (0.7 g) were dissolved in a mixture of methylene chloride (150 ml) and methanol (150 ml). To this solution was added a solution (20 ml) of sodium hydroxide (4 g) in water and the resulting biphasic mixture was stirred vigorously before the dropwise addition of a solution of sodium hypochlorite (100 ml, 1 N in 0.1 molar sodium hydroxide) over 15 minutes. A small exotherm produced a final temperature of 33° C. The reaction mixture was then vigorously stirred for 4 hours at room temperature. Solids were removed by filtration and the biphasic system was then evaporated to a volume of about 100 ml, acidified with hydrochloric acid, and then diluted with water (500 ml). The tilted product was then recovered by filtration, dried at 80° C., and identified by infrared spectra. The product was recovered in a yield of better than 99 percent of theoretical and melted at 239° C. (recrystallized from toluene).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:9])=[CH:5][CH:4]=[C:3]([Cl:18])[CH:2]=1.[OH-].[Na+].Cl[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.CO.O>[Cl:18][C:3]1[CH:2]=[CH:1][C:6]2[NH:7][C:8](=[O:9])[N:10]([C:11]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=3)[C:5]=2[CH:4]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then vigorously stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A small exotherm produced a final temperature of 33° C
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the biphasic system was then evaporated to a volume of about 100 ml
ADDITION
Type
ADDITION
Details
diluted with water (500 ml)
FILTRATION
Type
FILTRATION
Details
The tilted product was then recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried at 80° C.
CUSTOM
Type
CUSTOM
Details
The product was recovered in a yield of better than 99 percent of theoretical and
CUSTOM
Type
CUSTOM
Details
melted at 239° C. (recrystallized from toluene)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=CC2=C(N(C(N2)=O)C2=CC=C(C=C2)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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